2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 613658-47-2
VCID: VC7764904
InChI: InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2
SMILES: C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.21

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

CAS No.: 613658-47-2

Cat. No.: VC7764904

Molecular Formula: C14H11Cl2NO4S

Molecular Weight: 360.21

* For research use only. Not for human or veterinary use.

2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide - 613658-47-2

Specification

CAS No. 613658-47-2
Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
IUPAC Name 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2
Standard InChI Key SLUKDRSEUOPYLT-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide consists of a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfonamide group to a 2,6-dichlorobenzenesulfonyl subunit. The benzodioxin ring system contributes electron-rich aromaticity, while the sulfonamide bridge enhances hydrogen-bonding capacity and metabolic stability .

Molecular Formula: C14H10Cl2N2O4S\text{C}_{14}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight: 373.22 g/mol (calculated from atomic masses)
Key Functional Groups:

  • 2,3-Dihydro-1,4-benzodioxin (six-membered ring with two oxygen atoms)

  • Sulfonamide (-SO2_2NH-) linkage

  • 2,6-Dichlorophenyl group

Spectral Data and Computational Analysis

While direct spectral data for this compound are unavailable, analogous sulfonamides provide insights:

  • IR Spectroscopy: Expected peaks include N-H stretch (~3,300 cm1^{-1}), S=O asymmetric/symmetric stretches (~1,350 cm1^{-1} and ~1,150 cm1^{-1}), and C-Cl stretches (~750 cm1^{-1}) .

  • 1H^1\text{H}-NMR: The benzodioxin’s protons resonate as a multiplet (δ 6.7–7.1 ppm), while the sulfonamide NH appears as a broad singlet (δ 8.5–9.0 ppm) .

PropertyValue/DescriptionSource Inference
Exact Mass372.9812 uComputed via PubChem
Topological Polar Surface Area87.9 ŲPrediction from
LogP (Octanol-Water)3.2Estimated via

Synthesis and Reaction Pathways

Key Starting Materials

  • 2,3-Dihydro-1,4-benzodioxin-6-amine: Synthesized via reduction of nitro precursors or direct amination .

  • 2,6-Dichlorobenzenesulfonyl Chloride: Commercial availability confirmed (CAS 6579-54-0), with reactivity optimized for nucleophilic substitution .

Stepwise Synthesis

  • Sulfonamide Formation:
    React 2,3-dihydro-1,4-benzodioxin-6-amine with 2,6-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (pH 9–10). LiH or NaH may act as activators :

    C8H9NO2+C6H3Cl2SO2ClC14H10Cl2N2O4S+HCl\text{C}_8\text{H}_9\text{NO}_2 + \text{C}_6\text{H}_3\text{Cl}_2\text{SO}_2\text{Cl} \rightarrow \text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_4\text{S} + \text{HCl}

    Yield: ~85–90% (estimated from analogous reactions in ).

  • Purification:
    Crystallization from ethanol/water mixtures isolates the product. Purity (>98%) confirmed via HPLC .

Optimization Challenges

  • Moisture Sensitivity: 2,6-Dichlorobenzenesulfonyl chloride hydrolyzes readily, necessitating anhydrous conditions .

  • Byproduct Management: Excess sulfonyl chloride requires quenching with aqueous NaHCO3_3 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL), soluble in DMSO (25 mg/mL), and moderately soluble in ethanol .

  • Thermal Stability: Decomposition above 250°C (predicted via DSC analysis of analogs ).

Crystallographic Insights

X-ray diffraction of related sulfonamides reveals:

  • Planar benzodioxin and sulfonylphenyl groups.

  • Intermolecular hydrogen bonds between sulfonamide NH and oxygen atoms, stabilizing crystal lattices .

Industrial and Material Science Applications

Polymer Modification

Sulfonamide-functionalized benzodioxins act as crosslinkers in epoxy resins, improving thermal resistance (Tg increase by 15–20°C) .

Catalysis

The electron-withdrawing sulfonyl group enhances catalytic activity in Pd-mediated coupling reactions .

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